MK-571 sodium, chemically known as 3-[[[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid sodium salt, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. [] This compound is widely used in scientific research as a pharmacological tool to investigate the roles of CysLT1 receptors and leukotrienes in various physiological and pathological processes.
MK-571 sodium is classified as a leukotriene D4 antagonist, which plays a crucial role in mediating various allergic reactions and inflammatory processes in humans. It is recognized for its ability to inhibit the binding of leukotriene D4 to human lung membranes, with a binding affinity (Ki) of approximately 2.1 nM . The compound is often studied in the context of multidrug resistance proteins, particularly the multidrug resistance protein 2 (ABCC2), which is involved in the efflux of drugs and xenobiotics from cells .
The synthesis of MK-571 sodium typically involves multiple steps that include the formation of key intermediates followed by coupling reactions. One common synthetic route includes:
Technical parameters such as reaction temperatures, solvent choices (often dimethyl sulfoxide or ethanol), and purification methods (like high-performance liquid chromatography) are crucial for achieving high purity levels (≥90% by HPLC) .
MK-571 sodium has a molecular formula of C₂₆H₂₆ClN₂O₃S₂·Na, with a molecular weight of approximately 537 g/mol . The structure features:
The compound's three-dimensional conformation allows it to effectively fit into the binding site of the cysteinyl leukotriene receptor 1, facilitating its antagonistic action.
MK-571 sodium participates in several chemical reactions relevant to its biological activity:
These reactions underscore its role not only as a receptor antagonist but also as a modulator of drug metabolism.
The mechanism of action for MK-571 sodium primarily involves its role as an inverse agonist at the cysteinyl leukotriene receptor 1. By binding to this receptor, MK-571 prevents the typical signaling cascade initiated by leukotriene D4, which includes:
MK-571 sodium exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and pharmacological studies.
MK-571 sodium has diverse applications in scientific research:
MK-571 sodium (L-660711 sodium) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). It competitively inhibits leukotriene D4 (LTD4) binding to CysLT1R in pulmonary tissues, with dissociation constants (Kᵢ) of 0.22 nM in guinea pig lung membranes and 2.1 nM in human lung membranes [1] [7]. Structurally, MK-571 binds to the orthosteric site of CysLT1R, a G protein-coupled receptor (GPCR), preventing receptor activation by endogenous ligands like LTD4 and LTC4. This binding disrupts downstream Gαq-mediated signaling pathways, thereby inhibiting calcium mobilization and inflammatory mediator release [1] [8].
MK-571 exhibits >1,000-fold selectivity for CysLT1R over CysLT2R. Functional assays confirm it effectively blocks LTD4-induced activation of recombinant human and murine CysLT1 receptors but shows no significant inhibition of LTC4- or LTD4-mediated signaling via human or murine CysLT2 receptors [7] [9]. This selectivity arises from divergent residues in the ligand-binding pockets of the two receptors. CysLT1R possesses a deeper hydrophobic pocket that accommodates the quinoline ring of MK-571, while CysLT2R has a more open binding cleft incompatible with high-affinity binding [9].
In human bronchial smooth muscle cells and mast cells, MK-571 (at 15 μM) suppresses constitutive and antigen-stimulated sphingosine-1-phosphate (S1P) release by blocking LTD4-CysLT1R interactions [3] [8]. In clinical studies, intravenous MK-571 infusion attenuated early- and late-phase bronchoconstriction in allergen-challenged asthmatic patients by ~50%, directly demonstrating its functional antagonism of CysLT1R in human airways [3].
Table 1: Receptor Selectivity Profile of MK-571 Sodium
Receptor Type | Binding Affinity (Kᵢ) | Functional Effect | Cellular System |
---|---|---|---|
CysLT1R (Human) | 2.1 ± 1.8 nM | Complete LTD4 signaling inhibition | Human lung membranes |
CysLT1R (Guinea pig) | 0.22 ± 0.15 nM | pA₂ = 10.5 (LTD4 antagonism) | Guinea pig lung membranes |
CysLT2R (Human) | >1,000 nM | No significant inhibition | Recombinant receptor systems |
LTE4 | ND | pA₂ = 10.4 | Guinea pig ileum |
MK-571 is a broad-spectrum inhibitor of ABCC transporters, with IC₅₀ values in the low micromolar range. It inhibits ABCC1 (MRP1)-mediated efflux of glutathione-conjugated substrates (e.g., calcein, LTC4) and ABCC2 (MRP2)-mediated transport of organic anions [6] [7]. At 10 μM, MK-571 completely blocks calcein efflux from MRP1-overexpressing cells by binding to the substrate pocket of MRP1 and competitively displacing endogenous ligands [6]. Its inhibition occurs independently of glutathione cotransport, distinguishing it from some MRP modulators [7].
MK-571 reverses arsenic resistance in cancer cells by inhibiting MRP1-mediated arsenic efflux. In MRP1-overexpressing cell lines, 25 μM MK-571 increases intracellular arsenic accumulation by >80%, resensitizing resistant cells to arsenite-induced cytotoxicity [7]. This occurs via direct competition with arsenic-glutathione complexes for MRP1 binding, thereby blocking their extrusion from cells [1] [7].
MK-571 synergizes with chemotherapeutics that are ABCC1/ABCC2 substrates:
Table 2: MK-571-Mediated Inhibition of ABCC Transporters
Transporter | Substrates Affected | IC₅₀/Effective Concentration | Functional Outcome |
---|---|---|---|
ABCC1 (MRP1) | Calcein, LTC4, Arsenic-GSH | 10 μM (calcein inhibition) | Reversal of chemoresistance to anthracyclines |
ABCC2 (MRP2) | Carboxyfluorescein | <15 μM | Increased intracellular xenobiotic retention |
ABCC4 (MRP4) | S1P, cAMP | 15 μM (S1P inhibition) | Inhibition of S1P-dependent immune cell migration |
Table 3: Chemosensitizing Effects of MK-571 in MRP1-Overexpressing Models
Cell Line/Model | Chemotherapeutic Agent | [MK-571] | Fold-Reversal of Resistance | Mechanism |
---|---|---|---|---|
SW620 Ad20 (Colon cancer) | Vinblastine | 1 μM | 10-fold | Inhibition of vinblastine efflux |
Lung carcinoma cells | Doxorubicin | 10 μM | 3-fold | Increased intracellular accumulation |
Hepatic cells | Telaprevir | 50 μM | 3-fold (antiviral enhancement) | Non-MRP1 mechanism (CysLT1R) |
Compounds Mentioned: MK-571 sodium, L-660711 sodium, Leukotriene D4 (LTD4), CysLT1 receptor antagonists (Zafirlukast, Montelukast), MRP inhibitors (Probenecid, Apigenin homodimer).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7